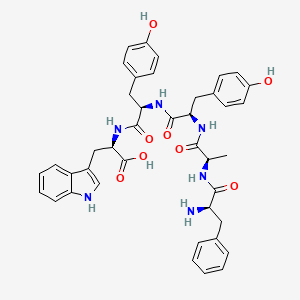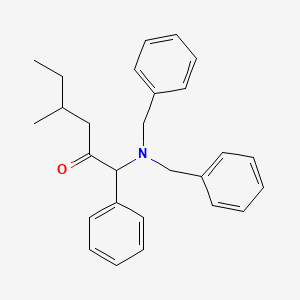![molecular formula C13H9ClN2OS B12592355 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole CAS No. 649720-48-9](/img/structure/B12592355.png)
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 4-chloropyridin-2-yl group attached to the benzoxazole moiety through a sulfanyl (thioether) linkage.
Métodos De Preparación
The synthesis of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-chloropyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzoxazole ring. Industrial production methods may involve the use of different catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Mecanismo De Acción
The mechanism of action of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole include:
2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine: This compound has a similar structure but with an ethanamine group instead of the benzoxazole ring.
(4-Chloro-pyridin-2-yl)-methanol: This compound features a hydroxyl group instead of the benzoxazole moiety.
2-{[(4-Methoxy-3-Methyl-2-Pyridinyl)-Methylthio]-Benzimidazole: This compound has a benzimidazole ring instead of the benzoxazole ring. The uniqueness of this compound lies in its specific combination of the benzoxazole and chloropyridinyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
649720-48-9 |
|---|---|
Fórmula molecular |
C13H9ClN2OS |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
2-[(4-chloropyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-5-6-15-10(7-9)8-18-13-16-11-3-1-2-4-12(11)17-13/h1-7H,8H2 |
Clave InChI |
GUMFAYPNKFVOSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)SCC3=NC=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)



![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

